molecular formula C15H22ClN3O2 B13791969 Physostigmine hydrochloride CAS No. 6091-12-9

Physostigmine hydrochloride

Cat. No.: B13791969
CAS No.: 6091-12-9
M. Wt: 311.81 g/mol
InChI Key: REPUEGIPTSPLQL-PBCQUBLHSA-N
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Description

Historical Trajectory of Physostigmine (B191203) Discovery and Initial Characterization

The story of physostigmine is deeply rooted in the cultural practices of West Africa and the subsequent scientific curiosity of European researchers in the 19th century.

The ethnobotanical history of physostigmine begins with the Efik and Ibibio peoples of the Old Calabar region, now part of Nigeria. ajpps.orgwikipedia.org They used the bean of the perennial climbing plant, Physostigma venenosum, which they called "eséré," as an ordeal poison. ajpps.orgmhmedical.com In trials for witchcraft and other crimes, the accused would ingest an extract of the beans. researchgate.netwikipedia.org Death was considered proof of guilt, while survival, often due to rapid vomiting of the poison, signified innocence. researchgate.netclockss.org

Scottish missionaries working in the region in the mid-19th century became aware of this practice and sent samples of the "Calabar bean" back to Scotland for scientific investigation. ajpps.orgwikipedia.org Toxicologist Robert Christison in Edinburgh was among the first to study it, testing its toxicity on himself in 1855 and surviving to document the effects. wikipedia.org Throughout the 1860s, further research was conducted by scientists like Thomas Richard Fraser, who focused on extracting the active principle. wikipedia.org In 1863, Fraser successfully isolated an amorphous alkaloid which he named "eserine," derived from the native name for the bean. ajpps.orgajpps.org Independently, in 1864, Jobst and Hesse isolated a purified, crystalline form of the alkaloid and named it "physostigmine," after the plant's genus. ajpps.orgajpps.orgtaylorandfrancis.com Both names, eserine and physostigmine, are still used interchangeably to describe the principal alkaloid from the Calabar bean. ajpps.org

Table 1: Key Figures in the Discovery and Isolation of Physostigmine

Key FigureContributionYear(s)
Efik & Ibibio PeoplesUsed the Calabar bean (Physostigma venenosum) as an ordeal poison ("eséré"). ajpps.orgwikipedia.orgN/A
Scottish MissionariesSent Calabar beans to Britain for scientific study. ajpps.orgc. 1846
Sir Robert ChristisonA toxicologist who first scientifically studied the bean, testing its toxicity on himself. wikipedia.org1855
Thomas Richard FraserResearched the extraction of the active principle and isolated an amorphous alkaloid he named "eserine". ajpps.orgwikipedia.org1863
Jobst and HesseIndependently isolated and purified the crystalline alkaloid, naming it "physostigmine". ajpps.orgajpps.orgtaylorandfrancis.com1864

In the era before modern spectroscopic techniques, determining the structure of complex organic molecules was a formidable challenge. ajpps.org Researchers had to rely on methods of chemical degradation to piece together molecular structures. ajpps.orgajpps.org The definitive structure of physostigmine was successfully determined in 1925 by chemists Edgar Stedman and George Barger at the University of Edinburgh. ajpps.orgwikipedia.orgajpps.org Their work revealed a complex structure featuring a 5-hydroxyindole (B134679) nucleus attached to a pyrrolidine (B122466) ring. ajpps.orgajpps.org

Following the elucidation of its structure, the next major achievement was its total synthesis. This was accomplished in 1935 by Percy Lavon Julian and Josef Pikl, a landmark event in organic chemistry that was later recognized as a National Historic Chemical Landmark. clockss.orgwikipedia.org

Table 2: Timeline of Physostigmine's Chemical Characterization

YearEventKey Researchers
1864First isolation of the pure alkaloid, named physostigmine. ajpps.orgtaylorandfrancis.comnih.govJobst and Hesse
1925Structural elucidation using chemical degradation methods. ajpps.orgwikipedia.orgajpps.orgEdgar Stedman & George Barger
1935First total chemical synthesis of physostigmine. wikipedia.orgPercy Lavon Julian & Josef Pikl

The scientific importance of physostigmine expanded dramatically when it became a key that unlocked the very concept of chemical neurotransmission. ajpps.org In the 1920s, German pharmacologist Otto Loewi was conducting experiments to determine if nerve impulses were transmitted to organs chemically. clockss.orgwikipedia.org In a now-famous experiment, he stimulated the vagus nerve of a frog's heart, causing its beat to slow. He then transferred the fluid from this heart to a second frog's heart, which then also began to beat more slowly, proving that a chemical substance released by the nerve was responsible. clockss.org

Loewi called this substance "Vagusstoff" but struggled to isolate and identify it because it was rapidly broken down by the tissues. ajpps.organimalresearch.info The breakthrough came when he discovered that physostigmine could prevent this degradation. clockss.organimalresearch.info By using physostigmine to inhibit the breakdown of Vagusstoff, Loewi was able to isolate and identify it as acetylcholine (B1216132) in 1926. clockss.orgajpps.org This series of experiments provided the first definitive proof of chemical neurotransmission. ajpps.org For this seminal work, which was fundamentally enabled by the properties of physostigmine, Otto Loewi and Sir Henry Dale were awarded the Nobel Prize in Physiology or Medicine in 1936. wikipedia.orgajpps.orgresearchgate.net

Evolution of Research Perspectives on Cholinesterase Inhibition by Physostigmine

The understanding of how physostigmine exerts its effects evolved from general observations of its toxicity to a precise molecular mechanism. It was the first alkaloid demonstrated to act through the specific inhibition of an enzyme. ajpps.org Research elucidated that physostigmine is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). wikipedia.orgnumberanalytics.comnih.gov

AChE is responsible for the rapid hydrolysis (breakdown) of the neurotransmitter acetylcholine in the synaptic cleft, which terminates the nerve signal. numberanalytics.comnih.gov By inhibiting AChE, physostigmine prevents this breakdown, leading to an increased concentration and prolonged action of acetylcholine at the synapse. numberanalytics.comnih.gov This indirect stimulation affects both major types of acetylcholine receptors: muscarinic and nicotinic. wikipedia.org

A key feature of physostigmine that distinguishes it from some other cholinesterase inhibitors is its chemical structure as a tertiary amine, which allows it to cross the blood-brain barrier. jddtonline.inforesearchgate.netfrontiersin.org This property means it can exert its effects on both the peripheral and central nervous systems, a fact that has been crucial for its use in research and certain clinical applications. researchgate.netumich.edu The research journey from observing its physiological effects, such as pupillary constriction and antagonism of atropine, to understanding its role as a reversible enzyme inhibitor marked a significant advance in pharmacology. ajpps.orgclockss.org There is a direct correlation between the dose of physostigmine and the degree of cholinesterase inhibition, up to a maximum ceiling effect. nih.gov

Significance of Physostigmine as a Prototypical Anticholinesterase in Neuropharmacology Research

Physostigmine's status as a foundational anticholinesterase agent has made it an invaluable tool in neuropharmacology. researchgate.netresearchgate.netnih.gov Its well-characterized mechanism of action has allowed it to serve as a prototypical compound for studying the cholinergic system and for developing new drugs. clockss.orgnih.gov

Key areas of significance include:

A Model for Drug Development: Physostigmine served as the structural and functional model for creating synthetic anticholinesterase agents. clockss.orgmhmedical.com For example, the development of neostigmine (B1678181) was a direct result of systematic investigations based on physostigmine's structure. researchgate.netmhmedical.com More recently, derivatives such as phenserine (B12825) and tolserine (B1244227) have been developed as more selective inhibitors for research into conditions like Alzheimer's disease. spandidos-publications.comresearchgate.net Phenserine, a phenylcarbamate of physostigmine, is noted for being a more selective acetylcholinesterase inhibitor with lower toxicity compared to its parent compound. scispace.com

A Research Tool: Its ability to amplify the effects of acetylcholine has made it essential for mapping cholinergic nerves and understanding the function of cholinergic transmission at the neuromuscular junction, in the heart, and within the central nervous system. ajpps.orgnih.gov

Studying Drug Antagonism: Early studies by Thomas Fraser rigorously documented the antagonistic relationship between physostigmine and atropine. ajpps.orgwikipedia.org This work provided some of the first experimental support for the concept of drug antagonism and remains fundamental to our understanding of the interaction between these two substances. wikipedia.org

Therapeutic Template: The successful use of physostigmine to treat glaucoma and myasthenia gravis in the late 19th and early 20th centuries established the principle of using cholinesterase inhibitors for therapeutic benefit. clockss.orgwikipedia.orgtaylorandfrancis.com This paved the way for investigating these types of compounds for other conditions involving cholinergic deficits, such as the cognitive symptoms associated with Alzheimer's disease. researchgate.netresearchgate.net

In essence, the study of physostigmine has not only provided a specific therapeutic agent but has also laid down fundamental principles of pharmacology, including enzyme inhibition, neurotransmission, and drug antagonism, cementing its legacy as a cornerstone of neuropharmacology research. ajpps.orgclockss.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6091-12-9

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrochloride

InChI

InChI=1S/C15H21N3O2.ClH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1

InChI Key

REPUEGIPTSPLQL-PBCQUBLHSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl

Origin of Product

United States

Chemical Synthesis and Structural Modifications of Physostigmine Hydrochloride

Total Synthesis Methodologies for Physostigmine (B191203)

The total synthesis of physostigmine, a complex indole (B1671886) alkaloid, has been a significant challenge and a landmark achievement in organic chemistry since its first successful synthesis by Percy L. Julian in 1935. acs.org Over the years, numerous synthetic strategies have been developed, reflecting the evolution of synthetic methodologies and the enduring interest in this biologically active molecule. acs.org

Early syntheses, while groundbreaking, often involved lengthy and low-yielding steps. acs.org Modern approaches have focused on efficiency, stereocontrol, and the development of versatile strategies that can be adapted to produce various analogs. acs.orgnumberanalytics.com One notable strategy involves the use of a Grignard reagent for a 1,4-addition to a 2-hydroxyindolenine intermediate, which has proven to be an efficient route. acs.orgnih.gov Another concise approach utilizes an alkylative cyclization of 1,3-dimethylindole (B1617634) with an activated aziridine, catalyzed by Sc(OTf)3, to construct the core pyrrolo[2,3-b]indole (B14758588) structure. acs.orgnih.gov

The development of these methodologies has not only made physostigmine more accessible for research but has also paved the way for the synthesis of its derivatives with potentially improved therapeutic properties. numberanalytics.com

The biological activity of physostigmine is highly dependent on its stereochemistry, making the stereoselective synthesis of the correct enantiomer, (-)-physostigmine, a critical focus of research. blogspot.com Various strategies have been employed to achieve high levels of stereocontrol. numberanalytics.com

Asymmetric catalysis and the use of chiral auxiliaries are prominent methods. numberanalytics.com For instance, a chiral auxiliary can be used to establish the correct stereochemistry in early synthetic intermediates. numberanalytics.com More recent and efficient methods have utilized asymmetric catalysis to control the stereochemical outcome of key reactions. numberanalytics.com One such approach involves a catalytic asymmetric Heck cyclization to form a key oxindole (B195798) intermediate with high enantiomeric excess.

Another successful strategy for achieving enantioselectivity is through the asymmetric alkylation of an oxindole derivative. This method can produce precursors to (-)-physostigmine in high chemical yield and optical purity. epo.org The use of chiral sulfoxides has also been explored, where the chirality is transferred from an optically active 2-(alkylsulfinyl)indole to an indoline (B122111) butyrolactone, which are key intermediates in the synthesis of (-)-physostigmine. researchgate.net Furthermore, enzymatic resolutions, such as the use of pig liver esterase (PLE) for the asymmetric hydrolysis of a diester, have been employed to generate chiral building blocks for the enantioselective total synthesis of (-)-physostigmine. researchgate.net These stereoselective approaches are crucial for producing the biologically active form of physostigmine and for studying the structure-activity relationships of its stereoisomers. blogspot.com

The various total syntheses of physostigmine have featured a range of key intermediates and reaction pathways that underscore the ingenuity of synthetic organic chemistry. A common and pivotal intermediate in many synthetic routes is d,l-eserethole , a compound just two steps removed from physostigmine itself. acs.org Its synthesis and subsequent conversion have been a focal point of many total synthesis efforts. acs.org

Another critical class of intermediates is the oxindole derivatives . Specifically, 1,3-dimethyl-5-methoxyoxindole has been utilized in asymmetric alkylation reactions to generate chiral precursors for (-)-physostigmine. epo.org The conversion of these oxindoles to primary amines is a key step in the pathway toward the final alkaloid. google.com

The formation of the characteristic tricyclic ring system of physostigmine often involves strategic cyclization reactions. One such pathway is the alkylative cyclization of a 1,3-dimethylindole with an activated aziridine, which efficiently constructs the pyrrolo[2,3-b]indole core. acs.org

Furthermore, the synthesis has been approached through the construction of 2-hydroxyindolenine intermediates. acs.orgnih.gov The 1,4-addition of a Grignard reagent to these intermediates is a key step in introducing the C3a-alkyl group characteristic of physostigmine. acs.orgnih.gov

A distinct pathway involves the use of a chiral nitro olefin, which undergoes a series of transformations to yield (-)-esermethole, a direct precursor to (-)-physostigmine. researchgate.net These diverse intermediates and the reaction pathways developed to synthesize and utilize them highlight the versatility and power of modern synthetic chemistry in accessing complex natural products.

Semisynthetic Routes to Physostigmine Derivatives

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, offers an alternative and often more efficient route to physostigmine derivatives compared to total synthesis. tandfonline.com A key precursor for many semisynthetic approaches is eseroline (B613827) , which can be derived from the hydrolysis of physostigmine itself. researchgate.net

Eseroline provides a versatile scaffold for the introduction of various functional groups, allowing for the creation of a diverse library of physostigmine analogs. researchgate.net For example, a cyclic alkyl carbamate (B1207046) derivative of eseroline has been synthesized and shown to be a potent and selective inhibitor of acetylcholinesterase (AChE). researchgate.net This highlights the utility of semisynthesis in exploring the structure-activity relationships of physostigmine analogs. researchgate.net

The development of new semisynthetic methods continues to be an active area of research, with the goal of producing novel physostigmine derivatives with improved pharmacological profiles. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Physostigmine Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of physostigmine and its analogs influences their biological activity. blogspot.com These studies involve systematically modifying different parts of the physostigmine molecule and evaluating the effects of these changes on its ability to inhibit cholinesterases and bind to other receptors. blogspot.com The core structure of physostigmine, with its carbamate ester and tricyclic ring system, provides a rich template for such modifications. blogspot.com

Key areas of the molecule that have been targeted for modification in SAR studies include:

The Carbamate Group: The carbamate ester is essential for the cholinesterase inhibitory activity of physostigmine. blogspot.com

The Pyrrolidine (B122466) and Quinoline Rings: Modifications to these rings can significantly impact the compound's activity. blogspot.com

The Nitrogen Atoms: The basicity and substitution of the nitrogen atoms are important for binding and pharmacokinetic properties. blogspot.com

Stereochemistry: The three-dimensional arrangement of atoms is critical for biological activity, with different stereoisomers exhibiting varying potencies. blogspot.com

By analyzing the results of these modifications, researchers can develop a "pharmacophore map" that defines the key structural features required for optimal activity. blogspot.com This knowledge is invaluable for the rational design of new physostigmine analogs with improved therapeutic properties. numberanalytics.com

The primary mechanism of action of physostigmine is the reversible inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). blogspot.com SAR studies have provided significant insights into how structural modifications of physostigmine analogs affect their cholinesterase inhibition kinetics. researchgate.net

The carbamate moiety is a critical feature for the inhibitory activity, acting as a "pseudo-substrate" that carbamylates a serine residue in the active site of AChE, thereby inactivating the enzyme. kau.edu.sa Modifications to this group can profoundly impact the rate of carbamylation and decarbamylation, which in turn determines the duration of inhibition.

Researchers have synthesized and evaluated numerous physostigmine analogs to probe the effects of different substituents on AChE and butyrylcholinesterase (BChE) inhibition. researchgate.net For example, a cyclic alkyl carbamate derivative of eseroline was found to be a highly selective and potent inhibitor of AChE. researchgate.net In another study, a series of physostigmine analogs were prepared, with one compound, designated as compound 17, demonstrating particularly strong AChE inhibition with high selectivity over BChE. researchgate.net

The table below summarizes the cholinesterase inhibition data for selected physostigmine analogs, illustrating the impact of structural modifications on their activity.

CompoundTarget EnzymeIC50 (µM)Inhibition ModeReference
Analog 1 EeAChE5.3Non-competitive researchgate.net
eqBChE19.4 researchgate.net
Compound 17 AChE-Potent Inhibitor researchgate.net
BChE-High Selectivity for AChE researchgate.net
E2020 AChE0.0057- nih.gov
BChE-1250x more selective for AChE nih.gov

*EeAChE: Acetylcholinesterase from Electrophorus electricus *eqBChE: Butyrylcholinesterase from horse serum

For example, physostigmine itself has been shown to have direct effects on the nicotinic acetylcholine (B1216132) receptor-ionophore complex, independent of its AChE inhibitory activity. nih.govnih.gov Studies have suggested that physostigmine may interact with the ion channel portion of the receptor complex in a non-competitive manner. nih.gov In contrast, a structurally related compound, neostigmine (B1678181), appears to act competitively at the acetylcholine binding site on the receptor. nih.gov This highlights how even subtle structural differences can lead to distinct receptor binding profiles.

The introduction of different substituents can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to bind to various receptors. For example, electron-withdrawing groups can increase the acidity of nearby protons, while lipophilic groups can enhance interactions with hydrophobic pockets in receptor binding sites.

SAR studies have also explored how modifications to the physostigmine structure impact its binding to other targets, such as the Klotho protein. frontiersin.org In one study, a series of physostigmine analogs were synthesized and evaluated for their ability to activate Klotho, with one analog, designated as PhACC, showing promising results. frontiersin.org These findings underscore the potential for modifying the physostigmine scaffold to create compounds with novel receptor binding profiles and therapeutic applications. frontiersin.org

Mechanistic Insights into Physostigmine Hydrochloride S Biological Activity

Molecular Mechanism of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Physostigmine's interaction with cholinesterases is a complex process involving reversible carbamoylation of the enzyme's active site, characterized by specific kinetic parameters and potential allosteric modulation.

Physostigmine (B191203) functions as a reversible inhibitor of both AChE and BChE. The mechanism of inhibition involves the transfer of its carbamate (B1207046) group to a serine residue within the active site of the cholinesterase enzyme. This process, known as carbamoylation, results in a temporarily inactive enzyme.

The carbamoylated enzyme is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine (B1216132). However, this bond is not permanent and undergoes spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation of the acetylated enzyme, leading to a transient accumulation of acetylcholine at cholinergic synapses. This reversible nature of inhibition distinguishes physostigmine from organophosphates, which cause irreversible phosphorylation of the enzyme's active site.

The inhibitory potency of physostigmine against AChE and BChE has been quantified in various studies, with IC50 (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and Ki (the inhibition constant) values being key parameters. These values can vary depending on the species and the tissue source of the enzyme.

In vitro studies have demonstrated that physostigmine is a potent inhibitor of human AChE and BChE. For human acetylcholinesterase, IC50 values have been reported in the nanomolar range. For instance, one study found an IC50 value of 0.117 ± 0.007 μM for human AChE. nih.gov Another study reported an IC50 of 0.15 µM for horse serum BChE. nih.gov The inhibitory potency can differ between species, with studies showing marked differences in sensitivity to physostigmine between human and rat cholinesterases. nih.gov

EnzymeSpeciesIC50 (µM)Reference
Acetylcholinesterase (AChE)Human0.117 ± 0.007 nih.gov
Butyrylcholinesterase (BChE)Human0.059 ± 0.012 nih.gov
Butyrylcholinesterase (BChE)Horse Serum0.15 nih.gov

This table is interactive. Click on the headers to sort the data.

It has been noted that the (-)-physostigmine enantiomer is more active toward AChE than BChE. researchgate.net The maximum velocity (Vmax) of the enzymatic reaction is affected by the presence of the inhibitor, a characteristic feature of this type of enzyme inhibition.

Interaction with Nicotinic and Muscarinic Acetylcholine Receptors in Preclinical Models

In addition to its effects on cholinesterases, physostigmine directly interacts with both nicotinic and muscarinic acetylcholine receptors. These interactions are complex and can involve both agonistic and antagonistic effects, depending on the receptor subtype and the concentration of the compound.

Direct receptor binding studies have provided evidence for the interaction of physostigmine with nicotinic and muscarinic receptors. Radioligand binding experiments have shown that physostigmine can act as a competitive ligand at neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Specifically, it has been demonstrated to displace the nicotinic receptor agonist (125)I-epibatidine from its recognition sites on α4β4 nAChRs. nih.gov

Studies using photolabeling with [3H]physostigmine in the presence of an agonist have identified binding sites in the extracellular domain of the Torpedo californica nAChR. nih.gov These findings suggest that physostigmine can bind to multiple distinct sites on the nAChR. nih.gov While detailed binding affinity (Kd) values for all receptor subtypes are not extensively documented, the existing data confirm a direct interaction. The effects of physostigmine on mood, cardiovascular function, and neuroendocrine release are suggested to be mediated via a central muscarinic mechanism. nih.gov Further research indicates that both nicotinic and M1 cholinergic receptors may mediate some of the behavioral actions of physostigmine. nih.gov

The functional consequences of physostigmine's interaction with acetylcholine receptors have been investigated in various cellular models. In COS-7 cells expressing mouse muscle nicotinic acetylcholine receptors, physostigmine has been shown to act as an allosteric modulator. nih.gov It accelerates the rate of desensitization of whole-cell currents induced by acetylcholine and decreases the maximal amplitude in a concentration-dependent manner. nih.gov

Studies on clonal rat pheochromocytoma (PC12) cells have indicated that physostigmine can act as a 'noncompetitive nicotinic receptor agonist', activating single-channel currents by binding to sites distinct from those for acetylcholine. nih.gov In Xenopus laevis oocytes expressing α4β2 and α4β4 subtypes of neuronal nAChRs, low concentrations of physostigmine potentiate ion currents induced by low concentrations of acetylcholine, while high concentrations inhibit these currents. nih.gov This dual effect results in a bell-shaped concentration-effect curve. nih.gov For instance, a 10 μM concentration of physostigmine on α4β4 nicotinic receptors resulted in a 70% potentiation of the response to 1 μM acetylcholine. nih.gov

The inhibitory effect at higher concentrations is thought to be due to a noncompetitive, voltage-dependent ion channel block. nih.govresearchgate.net Single-channel studies on the adult muscle-type nicotinic receptor expressed in HEK 293 cells have further detailed this blocking effect, showing that physostigmine reduces the duration of channel opening. nih.gov

Regarding muscarinic receptors, the central effects of physostigmine are believed to be mediated through these receptors. nih.gov The specific actions on different muscarinic receptor subtypes are an area of ongoing research, with evidence suggesting that M1 and M2 subtypes are particularly important in mediating the central and peripheral effects of cholinergic agents. nih.govnih.gov

Neurotransmitter System Modulation Beyond Cholinergic Pathways in Preclinical Studies

While the primary mechanism of physostigmine hydrochloride is the inhibition of acetylcholinesterase, preclinical research has revealed its influence on other critical neurotransmitter systems, including dopaminergic, serotonergic, and noradrenergic pathways. These interactions, although indirect, contribute to the compound's complex pharmacological profile.

Preclinical investigations in animal models have demonstrated that physostigmine can indirectly modulate the dopaminergic system. In rat striatal synaptosomes, physostigmine has been shown to produce a concentration-dependent blockade of nicotine-induced dopamine release. nih.gov This effect is notable as it appears to be independent of its acetylcholinesterase-inhibiting activity. nih.gov Further studies have indicated that this action may be due to a partial agonist effect of physostigmine at nicotinic receptors, which in turn antagonizes the stimulant effect of nicotine on dopamine release.

In a different experimental model using guinea-pig antral pouches, dopamine was found to significantly impair the antral pressure responses stimulated by physostigmine. nih.gov This suggests an interaction where dopamine can reduce the effects of spontaneously released acetylcholine, indicating an influence on intramural cholinergic neural pathways that are modulated by physostigmine. nih.gov

Table 1: Effects of Physostigmine on Nicotine-Induced Dopamine Release in Rat Striatum
Concentration of Physostigmine (µM)Effect on Nicotine-Induced Dopamine ReleaseReference
30Reduced responses to nicotinic agonists nih.gov
300Completely blocked responses to nicotine nih.gov

Physostigmine's reach extends to the serotonergic and noradrenergic systems, as evidenced by several preclinical studies. In a study involving rats, physostigmine was observed to facilitate the catabolism of serotonin, acting as an antagonist to the tranquilizing effect of L-tryptophan. nih.gov However, when peripheral effects were blocked, physostigmine itself exerted a tranquilizing action on emotional reactions without causing significant changes in serotonin metabolism. nih.gov

Regarding the noradrenergic system, research in a clinical setting with Alzheimer's disease patients receiving chronic physostigmine treatment demonstrated a decrease in both central and peripheral noradrenergic activity. nih.gov This was evidenced by significantly lower concentrations of norepinephrine in both cerebrospinal fluid and plasma in the physostigmine treatment condition compared to the no-drug condition. nih.gov

Table 2: Observed Effects of Physostigmine on Serotonergic and Noradrenergic Systems
Neurotransmitter SystemAnimal Model/Study PopulationObserved EffectReference
SerotonergicRatsFacilitated the catabolism of serotonin. nih.gov
NoradrenergicHumans (Alzheimer's Disease)Decreased central and peripheral noradrenergic activity (lower norepinephrine in CSF and plasma). nih.gov

Cellular and Subcellular Localization of Physostigmine Action

Studies investigating the distribution of physostigmine at the cellular and subcellular levels have provided insights into its localization of action within the brain. Following intravenous injection of radiolabeled physostigmine in rats, it was found that the compound and its metabolites rapidly accumulate in the cytoplasm of cells and penetrate intracellular compartments.

Kinetic studies of the subcellular distribution in rat brains revealed that peak concentrations of radioactivity were reached at 30 minutes in most subcellular fractions, including the cytosol, synaptosomes, microsomes, and myelin. The cytosol exhibited the highest concentration of radioactivity. In contrast, the mitochondrial fraction showed a continued increase in radioactivity levels over a 60-minute period, suggesting a potential for physostigmine or its metabolites to interfere with mitochondrial function.

Table 3: Subcellular Distribution of Radioactivity in Rat Brain Following Intravenous Injection of 3H-Physostigmine
Subcellular FractionPeak Concentration TimeKey Finding
Cytosol30 minutesHighest concentration of radioactivity.
Synaptosomes30 minutesIncreased radioactivity up to 30 minutes, then declined.
Microsomes30 minutesIncreased radioactivity up to 30 minutes, then declined.
Myelin30 minutesIncreased radioactivity up to 30 minutes, then declined.
MitochondriaContinued to rise at 60 minutesSustained accumulation, suggesting potential for interaction with mitochondrial function.

Preclinical Pharmacological Investigations of Physostigmine Hydrochloride

In Vitro Studies on Neuronal and Glial Cell Cultures

Physostigmine (B191203) hydrochloride, as a reversible inhibitor of acetylcholinesterase (AChE), indirectly stimulates nicotinic and muscarinic acetylcholine (B1216132) receptors, which are pivotal in modulating neuronal excitability and synaptic events. wikipedia.orgmhmedical.com In vitro studies using hippocampal slice preparations have demonstrated that physostigmine can induce synaptic suppression. nih.gov Specifically, perfusion of physostigmine onto hippocampal slices leads to a depression of glutamate (B1630785) release in the Schaffer collateral pathway, a key circuit for synaptic plasticity. nih.gov This effect is characterized by a decrease in field excitatory postsynaptic potentials (fEPSPs) and an increase in paired-pulse ratios (PPRs), suggesting a presynaptic mechanism of action. nih.gov The suppression of glutamate release is mediated through presynaptic muscarinic receptor signaling. nih.gov

Further investigations in guinea pig dentate gyrus slices have shown that physostigmine modulates the functional response (field potential), providing evidence for its mechanism of action in the central nervous system. soton.ac.uk By reversibly inhibiting AChE, physostigmine protects the enzyme from irreversible inhibition by other agents, thereby influencing cholinergic overstimulation. soton.ac.uk The compound's ability to enhance cholinergic transmission has also been linked to the facilitation of sensory plasticity. nih.gov While many studies focus on its role in reversing deficits, the fundamental action on synaptic transmission involves increasing the availability of acetylcholine at the synapse, which can alter neuronal firing and network activity. nih.govnih.gov Some research also suggests that physostigmine analogues may modulate neuronal excitability through pathways involving the protein Klotho, cholinergic modulation, or reduction of oxidative stress. nih.gov

Physostigmine has been shown to influence the expression of neurotrophic factors, which are critical for neuronal survival, development, and function. researchgate.net A significant focus of in vitro and in vivo research has been on its effect on Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuroprotection and synaptic plasticity. mdpi.com

In a study involving co-administration of physostigmine with the NMDA receptor antagonist MK801 in developing rat brains, physostigmine demonstrated a significant ability to counteract the MK801-induced reduction in BDNF. mdpi.com The co-treatment led to a substantial increase in both BDNF mRNA and protein expression levels. mdpi.com This upregulation of BDNF suggests that the neuroprotective potential of physostigmine may be partly mediated by its ability to enhance neurotrophin-associated signaling pathways. mdpi.com Furthermore, research indicates that physostigmine infusion can lead to a transient increase in Nerve Growth Factor (NGF) receptors in the rat brain, although the functional significance of this transient expression requires further investigation. researchgate.net

Table 1: Effect of Physostigmine on BDNF Expression in MK801-Treated Rat Pups

ParameterMK801 Treatment AloneMK801 + Physostigmine Co-treatmentReference
BDNF mRNA Expression (24h)ReducedIncreased to 273.3% ± 26.9% mdpi.com
BDNF Protein Expression (12h)Reduced to 50.4% ± 11.0%Increased to 149.3% ± 12.8% mdpi.com

Physostigmine and its analogues have been investigated for their roles in modulating cellular pathways related to oxidative stress and apoptosis. In cellular models of apoptosis, such as HeLa, HL-60, or Jurkat cells exposed to triggers like topotecan (B1662842) or hydrogen peroxide (H2O2), the induction of AChE activity has been observed. researchgate.net A fluorescein-tagged physostigmine derivative (Ph-F) was developed to detect this active AChE in live cells, revealing that Ph-F binding sites appear concurrently with caspase activation during the apoptotic process. researchgate.net However, the study noted that AChE inhibitors, including physostigmine, did not protect the cells from apoptosis, questioning the direct role of AChE activity in the execution of apoptosis. researchgate.net

Conversely, other studies indicate that AChE inhibitors possess antioxidant and anti-inflammatory properties. karger.com In a neonatal rat model of oxygen toxicity, which induces significant oxidative stress, administration of physostigmine reduced hyperoxia-induced neurodegeneration. karger.com This neuroprotective effect was associated with a reduction in oxidative stress markers, including attenuated levels of malondialdehyde (a marker for lipid peroxidation) and an increased ratio of reduced to oxidized glutathione. karger.com Furthermore, physostigmine treatment was found to decrease the upregulation of pro-inflammatory cytokines such as IL-1β and TNF-α. karger.com Studies on physostigmine analogues have also shown a reduction in TNF-α, FOXO1, and Caspase-3 levels in the hippocampus and cortex, suggesting anti-inflammatory and anti-apoptotic properties potentially mediated through the activation of the Klotho protein pathway. nih.govfrontiersin.org

Table 2: Effects of Physostigmine on Oxidative Stress and Apoptosis Markers

ModelMarkerEffect of Physostigmine/AnalogueReference
Hyperoxia in Neonatal RatsMalondialdehydeDecreased karger.com
Hyperoxia in Neonatal RatsGlutathione (Reduced/Oxidized Ratio)Increased karger.com
Hyperoxia in Neonatal RatsIL-1β, TNF-αReduced karger.com
PTZ-Induced Seizure Model (Analogue)TNF-α, FOXO1, Caspase-3Reduced nih.govfrontiersin.org

In Vivo Studies in Animal Models of Neurological Function

Physostigmine's ability to cross the blood-brain barrier and enhance central cholinergic neurotransmission has made it a subject of extensive research in rodent models of learning and memory. wikipedia.orgmedchemexpress.com Studies consistently demonstrate that physostigmine can ameliorate cognitive deficits induced by various pharmacological agents or pathological conditions. For instance, it has been shown to reverse memory deficits in transgenic mouse models of Alzheimer's disease. medchemexpress.commedchemexpress.com

In a rat model of diencephalic amnesia created by pyrithiamine-induced thiamine (B1217682) deficiency (PTD), which causes learning and memory impairments, intrahippocampal injections of physostigmine significantly improved performance on a spontaneous alternation task. nih.gov This suggests that increasing acetylcholine levels in the hippocampus can restore function in a dysfunctional limbic system. nih.gov Similarly, physostigmine has been found to alleviate memory impairments induced by the anticholinergic drug scopolamine (B1681570). kne-publishing.com In rats tested in a radial arm maze, scopolamine increased errors and agitation, effects that were significantly reduced by the concomitant administration of physostigmine. kne-publishing.com These findings support the theory that an optimal range of cholinergic tone is necessary for proper cognitive function and that physostigmine can help restore this balance in models of cholinergic deficit. nih.gov

Table 3: Effects of Physostigmine on Behavioral Performance in Rodent Models

Animal ModelBehavioral TaskObserved Effect of PhysostigmineReference
PTD-Treated Rats (Diencephalic Amnesia)Spontaneous AlternationSignificantly enhanced alternation rates nih.gov
Scopolamine-Treated RatsRadial Arm MazeReduced number of errors and agitation scores kne-publishing.com
Tg2576 Mice (Alzheimer's Model)Contextual and Cued MemoryImproved deficits medchemexpress.com

The neuroprotective properties of physostigmine have been observed in various animal models of experimental brain injury. nih.gov In rats with traumatic brain injury (TBI), continuous infusion of physostigmine led to an improvement in locomotor function, a reduction in brain tissue loss, and an attenuation of spatial learning and memory deficits. nih.gov This suggests that enhancing cholinergic neurotransmission can be a viable strategy to mitigate the cognitive and structural consequences of TBI. nih.gov The administration of physostigmine has also been shown to ameliorate balance deficits in rats following TBI. researchgate.net

Beyond TBI, physostigmine has demonstrated protective effects in models of brain damage induced by oxygen toxicity. In a study on neonatal rats exposed to hyperoxia, a single administration of physostigmine significantly decreased neuronal cell death. karger.com This protective action was linked to the compound's ability to inhibit AChE, reduce inflammation, and counter oxidative stress. karger.com Similarly, in a model where brain damage was induced by the NMDA receptor antagonist MK801 in newborn rats, physostigmine co-administration was found to be neuroprotective by enhancing neurotrophin signaling and modulating the extracellular matrix. mdpi.com These findings collectively indicate that physostigmine exerts neuroprotective effects through multiple mechanisms, including the enhancement of cholinergic activity, modulation of neurotrophic factors, and suppression of inflammatory and oxidative processes. mdpi.comkarger.comnih.gov

Regulation of Neuroinflammation in Animal Models

Physostigmine hydrochloride has been investigated for its potential to modulate neuroinflammatory processes in various animal models. As a cholinesterase inhibitor, physostigmine increases the availability of acetylcholine (ACh), which can interact with cholinergic receptors on immune cells, thereby influencing inflammatory pathways. researchgate.netresearchgate.net

Research in rodent models has demonstrated that physostigmine can attenuate neuroinflammation induced by surgical stress or endotoxemia. researchgate.net For instance, studies have shown that physostigmine administration can reduce the expression of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), in the cortex and hippocampus of rats subjected to surgery combined with lipopolysaccharide (LPS) challenge. researchgate.net This anti-inflammatory effect is attributed to the stimulation of the cholinergic anti-inflammatory pathway, which can dampen the production of inflammatory mediators. researchgate.net

In a mouse model of epilepsy, a physostigmine analogue, in conjunction with pentylenetetrazole (PTZ) to induce seizures, was found to significantly reduce TNF-α levels in both the hippocampus and cortex. nih.gov This suggests that cholinergic modulation can impact neuroinflammatory markers associated with seizure activity. nih.gov Furthermore, in a rat model of sepsis induced by LPS, physostigmine was shown to prevent neuroinflammation when administered shortly before the inflammatory challenge. dovepress.com

The mechanism underlying physostigmine's anti-neuroinflammatory effects is believed to involve the activation of nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype (α7-nAChR), on microglia and other immune cells in the brain. researchgate.netfrontiersin.org Activation of these receptors can inhibit the release of pro-inflammatory cytokines. researchgate.net Preclinical data support the concept that increasing cholinergic stimulation can reduce brain inflammation and microglial activation. researchgate.net

Table 1: Effects of Physostigmine and its Analogues on Neuroinflammatory Markers in Animal Models

Animal ModelInflammatory StimulusBrain Region(s)Key FindingsReference
RatSurgery + Lipopolysaccharide (LPS)Cortex, HippocampusSignificant reduction in IL-1 and TNF-α protein expression. researchgate.net
MousePentylenetetrazole (PTZ)Hippocampus, CortexA physostigmine analogue significantly reduced TNF-α levels. nih.gov
RatLipopolysaccharide (LPS)Not specifiedPrevented neuroinflammation when administered before LPS. dovepress.com
RatSurgical StressBrainAttenuates neuroinflammation. researchgate.net

Electrophysiological Effects on Brain Activity in Preclinical Species

Physostigmine administration has been shown to produce distinct changes in the electrophysiological activity of the brain in various preclinical species, primarily rats. These effects are largely attributed to its action as a cholinesterase inhibitor, leading to increased levels of acetylcholine in the central nervous system. umich.edu

Studies utilizing electroencephalography (EEG) have revealed that physostigmine can alter brain wave patterns. In rats, physostigmine has been observed to decrease the power of delta (δ) and theta (θ) waves while increasing the power of gamma (γ) activity in the frontal and parietal cortex. nih.gov Specifically, research has shown a decrease in the 8–13 Hz activity in the cortical EEG and an increase in the 4–7 Hz band in the hippocampal EEG. lodz.pl These changes in EEG are indicative of a shift towards a more aroused or activated brain state. nih.govoup.com

Furthermore, investigations into the effects of physostigmine on evoked potentials have been conducted. One study in rats found that physostigmine did not cause significant changes in the morphology of flash-evoked potentials in the occipital cortex. lodz.pl However, another study using a rat model of propofol (B549288) anesthesia found that physostigmine antagonized the anesthetic effects and was associated with a significant increase in fast oscillations (80–200 Hz) in the thalamus. oup.com This increase in thalamic high-frequency activity correlated with behavioral signs of arousal. oup.com

The electrophysiological effects of physostigmine are central to its ability to influence cognitive functions and states of consciousness. The observed increase in gamma oscillations and the shift in EEG power spectra are consistent with a state of heightened cortical arousal and activity, mediated by enhanced cholinergic neurotransmission. nih.govoup.com

Table 2: Electrophysiological Effects of Physostigmine in Rats

Brain RegionElectrophysiological MeasureEffectReference
Frontal and Parietal CortexEEG Power SpectraDecrease in delta and theta power; Increase in gamma power. nih.gov
HippocampusEEG Power SpectraIncrease in 4-7 Hz activity; Decrease in 7-10 Hz activity. lodz.pl
Occipital CortexFlash Evoked PotentialsNo significant change in morphology. lodz.pl
Thalamus (during propofol anesthesia)Fast Oscillations (80-200 Hz)Significant increase in power. oup.com

Modulation of Peripheral Cholinergic Systems in Animal Models (e.g., neuromuscular junction, autonomic ganglia)

Physostigmine exerts significant effects on peripheral cholinergic systems by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). mhmedical.com This leads to an accumulation of ACh at cholinergic synapses, including the neuromuscular junction and autonomic ganglia, resulting in enhanced and prolonged stimulation of both nicotinic and muscarinic receptors. mhmedical.comjaypeedigital.com

At the neuromuscular junction , the primary effect of physostigmine is the potentiation of neuromuscular transmission. mhmedical.comnih.gov By increasing the concentration of ACh in the synaptic cleft, physostigmine enhances the activation of nicotinic ACh receptors on the muscle endplate, leading to depolarization and muscle contraction. jaypeedigital.com In vitro studies on cultured rat myoballs have shown that low concentrations of physostigmine can directly activate the nicotinic acetylcholine receptor (nAChR) channel, while higher concentrations can block the channel in its open state. nih.gov This dual action highlights the complex interaction of physostigmine with the nAChR. nih.gov

In autonomic ganglia , both sympathetic and parasympathetic, physostigmine enhances cholinergic transmission. jaypeedigital.com The primary transmission in these ganglia is mediated by ACh acting on nicotinic receptors, leading to the depolarization of postganglionic neurons. jaypeedigital.com By inhibiting AChE, physostigmine prolongs the presence of ACh in the ganglionic synapse, thereby augmenting ganglionic transmission. nysora.com This can result in a widespread and often complex array of effects due to the simultaneous stimulation of both sympathetic and parasympathetic postganglionic neurons. jaypeedigital.comnysora.com

It is important to note that physostigmine's effects are not limited to nicotinic receptors. The increased ACh levels also stimulate muscarinic receptors, which are present on autonomic effector organs innervated by postganglionic parasympathetic nerves and also play a modulatory role in autonomic ganglia. jaypeedigital.com This can lead to a variety of parasympathetic effects. mhmedical.com

Table 3: Effects of Physostigmine on Peripheral Cholinergic Systems

SystemPrimary Receptor TypeEffect of PhysostigmineConsequenceReference
Neuromuscular JunctionNicotinic (Nm)Increased ACh levels, direct interaction with nAChRPotentiation of muscle contraction jaypeedigital.comnih.gov
Autonomic GangliaNicotinic (Nn)Increased ACh levelsEnhanced transmission to postganglionic neurons jaypeedigital.comnysora.com

Analytical Methodologies for Physostigmine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of physostigmine (B191203), allowing for the separation of the active compound from its metabolites and degradation products in complex biological and pharmaceutical matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the determination of physostigmine. nih.govnih.govoup.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach. nih.govoup.com The separation can be optimized through gradient elution programs, which involve changing the composition of the mobile phase during the analysis. nih.gov

Several detection methods can be coupled with HPLC for the quantification of physostigmine:

UV Detection: A straightforward and common method involves UV spectrophotometric detection, typically at a wavelength of 254 nm. oup.com This method is suitable for analyzing pharmaceutical preparations like solutions, injections, and ointments. oup.com

Fluorescence Detection: For enhanced sensitivity, especially in biological samples, fluorescence detection can be employed. This method involves exciting the sample at a specific wavelength (e.g., 254 nm) and measuring the emission at a higher wavelength (e.g., 355 nm). nih.gov This technique allows for the quantification of very low plasma concentrations of physostigmine and its primary metabolite, eseroline (B613827). nih.gov

Electrochemical Detection (EC): HPLC with dual-electrode electrochemical detection offers a rapid and sensitive method for quantifying physostigmine and eseroline in biological fluids such as plasma and cerebrospinal fluid (CSF). nih.govresearchgate.net This technique has proven valuable for monitoring the drug in patients. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity. Thermospray mass spectrometry (HPLC/TS/MS) is one such technique that has been applied to the analysis of physostigmine. epa.gov

A study developing an HPLC assay for the simultaneous determination of physostigmine and its metabolite eseroline highlighted the following parameters:

ParameterPhysostigmineEseroline
Recovery (LLE) 84.9%80.3%
Limit of Detection (LOD) 0.025 ng/mL0.025 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL
Linearity Range 0.05-10.0 ng/mL0.05-10.0 ng/mL
Intra-day Precision 0.7% - 6.6%0.7% - 6.6%
Inter-day Precision 0.7% - 6.6%0.7% - 6.6%
Intra-day Accuracy 97.5% - 110.0%97.5% - 110.0%
Inter-day Accuracy 97.5% - 110.0%97.5% - 110.0%
Data sourced from a study on a novel HPLC assay for physostigmine and eseroline. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it suitable for the analysis of physostigmine and its metabolites after appropriate sample preparation. researchgate.netusgovcloudapi.net The combination of gas chromatography's separation capabilities with the specific identification provided by mass spectrometry makes GC-MS a highly reliable method. usgovcloudapi.net This technique is particularly useful for studying the metabolic profile of alkaloids in biological systems. researchgate.net The analysis involves separating the components of a mixture in the gas phase and then detecting them based on their mass-to-charge ratio, which provides a "fingerprint" for each compound. usgovcloudapi.netnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of physostigmine and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of physostigmine. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. chemicalbook.comacs.orgfrontiersin.org These spectra help in confirming the pyrroloindole core structure and the positions of the methyl and carbamate (B1207046) groups. chemicalbook.comacs.org Advanced NMR techniques, such as NOESY, can be used to determine the stereochemistry of the molecule, which is critical for its biological activity. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the precise molecular weight of physostigmine and to study its fragmentation patterns. nih.govgoogle.com The molecular ion peak in the mass spectrum confirms the compound's molecular formula (C₁₅H₂₁N₃O₂). nih.gov The fragmentation pattern, which shows characteristic losses of specific groups, provides further structural information. For instance, a significant feature in the mass spectrum of physostigmine is the loss of the methylisocyanate group. researchgate.net Electron Ionization (EI) is a common ionization technique used for this purpose. drugbank.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of physostigmine.

Infrared (IR) Spectroscopy: The IR spectrum of physostigmine reveals the presence of specific functional groups. google.comrsc.org Key absorption bands indicate the presence of the N-H bond in the carbamate group (around 3473 cm⁻¹), the C=O stretching of the carbamate (around 1751 cm⁻¹), and the C-N stretching of the aliphatic N-methyl group (around 2791 cm⁻¹). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the chromophore system in the molecule. nih.govgoogle.com In a neutral medium like methanol, physostigmine typically exhibits absorption maxima around 253 nm and 310 nm. rsc.org The position of these absorption bands can shift depending on the pH of the solution. researchgate.netrsc.org For instance, in an acidic medium, a hypsochromic (blue) shift is observed due to the protonation of a nitrogen atom. rsc.org

Electrochemical Detection Methods

The quantitative analysis of physostigmine and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Electrochemical detection, often coupled with liquid chromatography, offers high sensitivity and selectivity for this purpose.

High-performance liquid chromatography with electrochemical detection (HPLC-EC) is a well-established method for determining physostigmine concentrations in biological matrices. nih.govresearchgate.net One such method utilizes a normal-phase column and a methanolic sodium acetate (B1210297) buffer, achieving a detection limit of 0.5 micrograms per liter (µg/L) in 2-mL plasma samples or 0.5-mL cerebrospinal fluid (CSF) samples. nih.govresearchgate.net The analytical recovery for physostigmine using this approach is approximately 60% for plasma and 78% for CSF. nih.gov To enhance selectivity, dual-electrode systems can be employed. In this setup, a potential of +0.25 V is applied to an upstream electrode to oxidize potential contaminants in the sample, while the downstream electrode, set at a higher potential (e.g., +0.95 V), is used to oxidize and detect physostigmine itself. researchgate.net

The electrochemical behavior of physostigmine has been studied using various electrode materials, including platinum, ruthenium, carbon paste, and glassy carbon. researchgate.net The oxidation process is influenced by the pH of the solution, the scan rate, and the choice of supporting electrolyte. researchgate.net Research indicates that activated glassy carbon electrodes and oxidized platinum or ruthenium electrodes provide the most effective and reproducible results for physostigmine electrooxidation. researchgate.net Another approach involves liquid chromatography with a chemical reaction detector that uses electrochemically generated bromine to detect thioethers, a class of compounds to which physostigmine can be related in analytical contexts. acs.org

Electrochemical biosensors based on immobilized cholinesterases represent a modern approach for the determination of anti-Alzheimer's drugs like physostigmine (also known as eserine). mdpi.com These sensors measure the inhibition of the enzyme's activity by the drug, which correlates to the drug's concentration. The performance of these biosensors can be compared with standard colorimetric methods like the Ellman test. mdpi.com

Table 1: Performance of HPLC-EC Method for Physostigmine Detection

ParameterValueMatrixReference
Detection Limit0.5 µg/LPlasma (2 mL) or CSF (0.5 mL) nih.gov
Analytical Recovery60% (SD 5%)Plasma nih.gov
Analytical Recovery78% (SD 8%)CSF nih.gov
Upstream Electrode Potential+0.25 VDual-electrode system researchgate.net
Downstream Electrode Potential+0.95 VDual-electrode system researchgate.net

Bioanalytical Assays for Enzyme Inhibition Kinetics and Binding Studies

Bioanalytical assays are fundamental for characterizing the interaction of physostigmine with its biological targets, primarily acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). These assays provide insights into the compound's inhibitory potency, binding affinity, and mechanism of action. uu.nlscience.gov

Radioligand binding assays are a powerful tool for investigating the direct interaction of physostigmine with specific receptor sites. These studies have been instrumental in revealing that besides its well-known role as an AChE inhibitor, physostigmine also binds to nAChRs. uu.nlnih.govjneurosci.org

In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The ability of physostigmine to displace this radioligand provides information about its own binding affinity. For instance, studies on Torpedo nAChR-rich membranes have utilized various radioligands to probe physostigmine's binding characteristics. nih.govjneurosci.org Research has shown that physostigmine can inhibit the binding of [³H]tetracaine and [³H]phencyclidine ([³H]PCP), which are ion channel blockers, with IC₅₀ values of 5 µM and 0.9 µM, respectively. nih.gov Furthermore, experiments demonstrating the displacement of the nicotinic agonist ¹²⁵I-epibatidine confirm that physostigmine is a competitive ligand at α4β4 nAChRs. uu.nl

Positron Emission Tomography (PET) imaging, a non-invasive in vivo technique, has also been employed to study the effects of physostigmine on receptor binding. nih.govescholarship.org Using the α4β2 nAChR-specific radioligand [¹⁸F]nifene, researchers can visualize and quantify changes in receptor availability in the brain following physostigmine administration. nih.govescholarship.org These studies have detected significant displacement of [¹⁸F]nifene after physostigmine administration, indicating an increase in synaptic acetylcholine (ACh) levels, which then competes with the radioligand for binding to the nAChRs. nih.gov Interestingly, in vitro binding assays showed that physostigmine itself did not significantly compete with [¹⁸F]nifene, suggesting the displacement observed in PET studies is due to its AChE-inhibiting effect. escholarship.org

Table 2: Radioligand Binding Assay Data for Physostigmine

Assay TypeRadioligandTargetKey FindingReference
In Vitro Binding[³H]tetracaineTorpedo nAChR ion channelIC₅₀ = 5 µM nih.gov
In Vitro Binding[³H]PCPTorpedo nAChR ion channelIC₅₀ = 0.9 µM nih.gov
In Vitro Binding¹²⁵I-epibatidineα4β4 nAChRCompetitive displacement by physostigmine uu.nl
In Vivo PET Imaging[¹⁸F]nifeneα4β2 nAChRSignificant displacement post-physostigmine administration nih.gov

Fluorometric and colorimetric assays are widely used to determine the inhibitory activity of physostigmine against cholinesterases. These methods rely on a substrate that, when hydrolyzed by the enzyme, produces a colored or fluorescent product. nih.gov

The most common colorimetric method is the Ellman's assay. nih.govtandfonline.comnih.gov This assay uses acetylthiocholine (B1193921) as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithio-bis-2-nitrobenzoic acid (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoic acid. nih.gov The rate of color formation, measured by absorbance at around 412 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor like physostigmine reduces the rate of this reaction, allowing for the calculation of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). nih.govuni-duesseldorf.de

Fluorometric assays offer an alternative with often higher sensitivity. A novel approach involves the use of a fluorescein-tagged physostigmine (Ph-F). tandfonline.comresearchgate.netnih.gov This probe acts as a high-affinity ligand that binds to the active site of AChE, allowing for the detection of the active enzyme in live, intact cells without the need for fixation or permeabilization. tandfonline.comnih.govnju.edu.cn The Ph-F conjugate has been shown to inhibit cholinesterase activity itself, with IC₅₀ values of 5 x 10⁻⁶ M for human erythrocyte AChE and 1 x 10⁻⁶ M for equine butyrylcholinesterase (BChE). tandfonline.comnih.gov This method is particularly useful for applications in fluorescence microscopy and cytometry to study enzyme expression and localization. nih.gov

Table 3: Cholinesterase Inhibition Data for Physostigmine and its Derivatives

CompoundEnzymeAssay TypeIC₅₀ Value (M)Reference
Physostigmine-fluorescein (Ph-F)Human Erythrocyte AChEFluorometric Inhibition5 x 10⁻⁶ tandfonline.comnih.gov
Physostigmine-fluorescein (Ph-F)Equine Butyrylcholinesterase (BChE)Fluorometric Inhibition1 x 10⁻⁶ tandfonline.comnih.gov

Preclinical Pharmacokinetics and Metabolism of Physostigmine Hydrochloride

Absorption, Distribution, and Elimination in Preclinical Species

Physostigmine (B191203) is characterized by rapid absorption, distribution, and elimination in preclinical animal models. researchgate.net Pharmacokinetic studies have been conducted in several species, including rats, guinea pigs, and dogs. researchgate.net Following oral administration in rats, physostigmine is absorbed with a constant (ka) of 0.1 +/- 0.07 min-1. nih.gov However, its oral bioavailability is very low, calculated to be only 0.02, with an extraction ratio of 0.98, indicating a significant first-pass effect. nih.gov After intramuscular administration in rats, a peak plasma concentration of 582 ± 35 ng/ml was observed at 5 minutes. researchgate.net The elimination of physostigmine occurs almost entirely through metabolic pathways rather than urinary or biliary excretion. researchgate.net

Physostigmine readily crosses the blood-brain barrier, a characteristic that allows it to act on the central nervous system. drugbank.comnih.govnih.gov This permeability has been demonstrated in animal models. In rats, following intramuscular administration, the brain-to-plasma ratio of physostigmine peaked at 1.61 at 22 minutes. nih.gov After intravenous administration in the same species, the brain-to-plasma ratio reached a peak of 1.69 at 15 minutes. nih.gov Studies using [11C]-labeled physostigmine in rats and primates have shown clear regional differences in its disposition within the brain. researchgate.net The concentration of physostigmine in the brain has been found to be higher than that in the plasma. researchgate.net For instance, after an intravenous bolus in rats, the brain concentration peaked at 128 ng/g at 3 minutes. researchgate.netnih.gov

Preclinical studies have shown that physostigmine and its metabolites distribute extensively into various tissues. dovepress.com Following administration in rats, the highest concentrations of radioactivity are consistently found in the kidney and liver. researchgate.netnih.govnih.gov The muscle tissue also accumulates a significant percentage of the administered dose. nih.gov

In a study involving intramuscular administration in rats, the highest concentration of radioactivity per gram of tissue was observed in the kidney and liver. nih.gov Similarly, after intravenous administration, the highest radioactivity per gram of tissue was in the kidney and liver, while the maximum percentage of the dose was found in muscle, followed by liver. nih.gov Oral administration studies in rats also showed that at 5 minutes, metabolites accounted for 90% of radioactivity in the liver, 79.8% in the brain, and 86.3% in the muscle. nih.gov

Subcellular distribution studies in the rat brain revealed that 3H-physostigmine or its metabolites rapidly accumulate in the cell cytoplasm and penetrate intracellular compartments. nih.gov Peak radioactivity concentrations were observed at 30 minutes in most subcellular fractions, including the cytosol, which contained the highest levels. nih.gov Notably, in the mitochondrial fraction, radioactivity levels continued to increase up to 60 minutes, suggesting potential interaction with this organelle. nih.gov

In beagle dogs, distribution in brain regions was found to be fairly uniform, although the hippocampus and temporal cortex showed slightly higher concentrations. researchgate.net

Enzymatic Biotransformation Pathways

The biotransformation of physostigmine is extensive and rapid, primarily occurring through metabolic pathways. researchgate.net The molecule is quickly hydrolyzed by cholinesterases. drugbank.com The carbamate (B1207046) functional group is susceptible to hydrolysis under bodily conditions. wikipedia.org

The primary metabolite of physostigmine is eseroline (B613827), formed by the hydrolysis of the carbamate ester. wikipedia.org In addition to eseroline, other metabolites, designated as M1, M2, and M3, have been identified in preclinical species like rats and dogs. nih.govnih.govnih.gov

In rats, following both intramuscular and intravenous administration, M1 was identified as the major metabolite. researchgate.netnih.gov After oral administration, M1 was also the major metabolite, followed by eseroline. nih.gov The time course of metabolism is rapid; at just 5 minutes post-oral administration, metabolites accounted for 94.6% of the radioactivity in plasma. nih.gov

In beagle dogs, studies also identified eseroline and two other metabolites, M1 and M2, in plasma. nih.gov At 45 minutes after intravenous administration, 52% of the total radioactivity in plasma was attributed to the major metabolite M1, whereas only 18% was due to the parent physostigmine. researchgate.netnih.gov In contrast, in the brain of dogs at 70 minutes, the metabolite M1 represented only a small fraction (1.9-3.4%) of the total radioactivity. researchgate.net

The metabolism of physostigmine is intrinsically linked to its mechanism of action, which involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). researchgate.netwikipedia.org Physostigmine is a reversible inhibitor of AChE, the enzyme responsible for the hydrolysis of acetylcholine (B1216132). drugbank.comwikipedia.org By interfering with this enzyme, physostigmine is itself metabolized. drugbank.com The hydrolysis of the carbamate moiety of physostigmine is carried out by these cholinesterases. drugbank.comwikipedia.org This enzymatic breakdown leads to the formation of eseroline. wikipedia.org The high hepatic extraction ratio observed in preclinical studies suggests a significant role for liver enzymes in its metabolism. researchgate.net While the primary interaction is with cholinesterases, in vitro studies using CYP reaction phenotyping have shown that other enzyme systems, such as CYP1A2, may be involved in the metabolism of certain compounds. dovepress.com

Half-life and Clearance Characteristics in Experimental Models

Physostigmine exhibits a short half-life and high clearance in experimental animal models, consistent with its rapid metabolism. researchgate.net Pharmacokinetic parameters vary across species, likely due to differences in metabolic rates. researchgate.net

In rats, the elimination half-life is short. Following intravenous administration, a biphasic decline in plasma concentration is observed, with an alpha-half-life of 1.31 minutes and a beta-half-life of 15.01 minutes. nih.gov The half-life in the brain was found to be 11 minutes. nih.gov After intramuscular administration, the half-life was 17 minutes in plasma and 16 minutes in the brain. nih.gov The clearance in rats after intravenous administration was 12.43 ml/min, and the apparent volume of distribution was 270 ml. nih.gov Following oral administration, the elimination rate constant (ke) was 0.036 +/- 0.024 min-1, and the clearance was 80.9 ml min-1kg-1. nih.gov

In beagle dogs, the elimination half-life (beta) after intravenous administration was longer than in rats, at 30.7 minutes. nih.gov The clearance in dogs was 41.2 ml/min/kg, and the volume of distribution (Vd) was 1832 ml/kg, which is higher than the total body water volume, indicating sequestration of the drug in body compartments. nih.gov

Data Tables

Table 1: Pharmacokinetic Parameters of Physostigmine in Rats (Intravenous Administration)

Parameter Value
Alpha-Half-Life (t½α) 1.31 min
Beta-Half-Life (t½β) 15.01 min
Brain Half-Life 11 min
Clearance (Cl) 12.43 ml/min
Apparent Volume of Distribution (Vd) 270 ml

Source: nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Physostigmine in Different Species (Intravenous Administration)

Parameter Rat Dog
Elimination Half-Life (t½β) 15.0 min 30.7 min
Volume of Distribution (Vd) 1352 ml/kg 1832 ml/kg
Clearance (Cl) 62 ml/min/kg 41.2 ml/min/kg

Source: researchgate.netnih.gov

Computational and Theoretical Studies of Physostigmine Hydrochloride

Molecular Docking and Dynamics Simulations with Cholinesterases

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as physostigmine (B191203), and its target protein at the atomic level. These methods have been extensively applied to understand the binding of physostigmine to cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Docking studies consistently show that physostigmine binds within the active site gorge of AChE. lupinepublishers.comlupinepublishers.com The binding is characterized by a combination of hydrophobic interactions, hydrogen bonds, and pi-pi stacking. lupinepublishers.comlupinepublishers.com The protonated nitrogen of physostigmine is thought to engage in cation-π interactions with aromatic residues within the active site. lupinepublishers.com The stability of the enzyme-inhibitor complex is a key determinant of inhibitory potency. Docking analyses calculate binding energy scores, which estimate the affinity between the inhibitor and the enzyme. lupinepublishers.comlupinepublishers.com For instance, a molecular docking study comparing several AChE inhibitors reported the binding energy for the physostigmine-AChE complex. lupinepublishers.comlupinepublishers.com

Key interactions identified through docking simulations include:

Hydrogen Bonds: These interactions are crucial for the specificity and stability of the binding. lupinepublishers.comlupinepublishers.com

Hydrophobic Interactions: The aromatic rings and alkyl groups of physostigmine interact with nonpolar residues in the enzyme's active site. lupinepublishers.comlupinepublishers.com

Pi-Pi Stacking: The aromatic moieties of physostigmine stack with the aromatic side chains of amino acids like tryptophan and tyrosine in the active site gorge. lupinepublishers.comlupinepublishers.com

InhibitorTarget EnzymeReported Binding Energy (kcal/mol)Key Interacting Residues/Interaction Types
PhysostigmineHuman Acetylcholinesterase (hAChE)-8.9Hydrogen bonds, Hydrophobic interactions, Pi-pi stacking, Cation-π interactions (Trp286, Tyr124, Gly448, Phe295) lupinepublishers.comlupinepublishers.comrsc.org
Physostigmine AnaloguesAChE & BChE-Binding free energy (ΔGbind) calculations support better binding of some analogues to AChE compared to physostigmine. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physostigmine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are instrumental in understanding the physicochemical properties that govern the inhibitory potency of physostigmine derivatives against cholinesterases and in guiding the design of new, more effective analogues. nih.govnih.gov

Several QSAR studies have focused on series of physostigmine analogues. nih.govresearchgate.net A prominent approach is the use of three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods build models based on the 3D alignment of molecules and their steric and electrostatic fields.

A notable 3D-QSAR study on a set of 40 physostigmine derivatives yielded statistically significant models. nih.gov The CoMFA and CoMSIA models demonstrated good predictive power, as indicated by their cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.gov Analysis of the resulting contour maps from these models helps to visualize the regions around the molecule where modifications would likely enhance or diminish activity. nih.gov

Key findings from QSAR studies on physostigmine derivatives highlight the importance of several physicochemical properties:

Hydrophobicity: This is consistently identified as a critical factor influencing inhibitory activity. nih.gov

Steric Factors: The size and shape of substituents on the physostigmine scaffold significantly affect how the molecule fits into the enzyme's active site. nih.gov

Electronic Effects: The electronic properties of substituents can influence binding interactions within the active site. nih.gov

These models provide a rational basis for designing new physostigmine derivatives with potentially improved activity and selectivity. nih.gov

QSAR MethodCross-Validated q²Correlation Coefficient r² (External Validation)Reference
CoMFA0.7620.730 nih.gov
CoMSIA0.7540.720 nih.gov

In Silico Prediction of Receptor Interactions and ADME Properties in Preclinical Contexts

Beyond its primary action on cholinesterases, physostigmine's pharmacological profile is influenced by its interactions with other receptors and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods are crucial in preclinical research for predicting these characteristics, helping to anticipate a compound's behavior in a biological system.

ADME Properties: The clinical utility of a drug is heavily dependent on its ADME profile. Physostigmine is known to have certain liabilities, such as a short half-life and variable bioavailability, which have been noted in computational and preclinical studies. nih.gov In silico ADME prediction models are widely used in early drug discovery to flag potential issues. nih.gov These models use a compound's chemical structure to predict properties like:

Blood-Brain Barrier (BBB) Penetration: Physostigmine is known to cross the BBB, which is essential for its central nervous system effects. drugbank.com In silico models can predict this property for new derivatives based on factors like lipophilicity, molecular size, and hydrogen bonding capacity. researchgate.netproquest.com

Bioavailability: Poor oral activity has been a documented issue for physostigmine. nih.gov Predictive models can assess the likelihood of good oral absorption based on rules such as Lipinski's Rule of Five and by modeling intestinal absorption. acgpubs.org

Metabolism: Physostigmine is rapidly hydrolyzed by cholinesterases. drugbank.com In silico tools can predict metabolic stability and potential sites of metabolism by cytochrome P450 enzymes for its analogues. acgpubs.org

By predicting these properties for novel physostigmine derivatives, computational models allow researchers to prioritize compounds with more favorable pharmacokinetic profiles for further development. nih.gov

Emerging Research Frontiers and Future Directions for Physostigmine Hydrochloride

Investigation of Novel Molecular Targets and Signaling Pathways

Beyond its well-established role as an acetylcholinesterase (AChE) inhibitor, research is beginning to uncover novel molecular targets and signaling pathways for physostigmine (B191203) and its analogs, suggesting a broader mechanism of action than previously understood. nih.govresearchgate.net This exploration opens up new therapeutic possibilities and provides deeper insights into its neuroprotective and modulatory effects.

One area of investigation involves intracellular calcium signaling. Ryanodine (B192298) receptors (RyRs), which are critical for regulating intracellular calcium release, have emerged as a potential target. nih.gov Studies have shown that the antinociceptive (pain-reducing) effect of physostigmine can be inhibited by blocking RyRs. nih.gov Specifically, the knockdown of RyR1 and RyR3 isoforms, but not RyR2, was found to reduce the antinociceptive effects of physostigmine, indicating an isoform-specific interaction. nih.gov This suggests that physostigmine's effects on pain perception may be mediated, at least in part, through its modulation of specific RyR-dependent calcium signaling pathways in the brain. nih.gov

Furthermore, the neuroprotective mechanisms of physostigmine derivatives are being linked to key intracellular signaling cascades. Ladostigil, a multifunctional drug derived from the structures of rivastigmine (B141) (a physostigmine analog) and rasagiline, has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. imrpress.com Activation of these pathways is crucial for cell survival and is implicated in the regulation of amyloid precursor protein (APP) processing, a key element in the pathology of Alzheimer's disease. imrpress.com In pancreatic cancer cells, physostigmine treatment led to changes in the phosphorylation of 43 different human kinases, indicating broad effects on cell signaling. nih.gov

The interaction between the cholinergic system and other neurotransmitter systems is also a frontier of research. It has been hypothesized that physostigmine may alter the sensitivity of remaining muscarinic receptors, thereby affecting their interaction with serotoninergic or dopaminergic systems. nih.gov This could explain some of the compound's complex central nervous system effects and suggests that its therapeutic actions may arise from a systems-level modulation of multiple neurotransmitter pathways.

Development of Advanced Physostigmine-Derived Multi-Target Ligands

The inherent limitations of physostigmine, such as its short half-life and narrow therapeutic index, have spurred the development of a new generation of derivatives. nih.govspandidos-publications.com The overarching goal is to retain the therapeutic benefits of the core physostigmine structure while improving its pharmacological profile. This has led to the creation of several advanced analogs and, more recently, to the design of multi-target directed ligands (MTDLs) for complex, multifactorial diseases like Alzheimer's. spandidos-publications.comnih.gov

Early efforts focused on creating derivatives with better selectivity and duration of action. These include:

Phenserine (B12825) : A phenylcarbamate derivative that acts as a potent and selective AChE inhibitor with over 50-fold greater activity against AChE compared to butyrylcholinesterase (BChE). nih.gov Preclinical studies demonstrated that phenserine has a long duration of action despite being rapidly cleared from the body. nih.govnih.gov Crucially, phenserine was also found to reduce the production of amyloid precursor protein (APP), giving it a dual anti-AChE and anti-Aβ effect, making it a promising agent for Alzheimer's disease. spandidos-publications.comfrontiersin.org

Tolserine (B1244227) : Another derivative that shows even higher selectivity for human AChE over BChE (200-fold). spandidos-publications.com Its potency against human AChE is reported to be higher than that of both phenserine and physostigmine. spandidos-publications.com

Eseroline (B613827) : A metabolite of physostigmine, eseroline itself has limited and reversible effects on AChE inhibition. nih.govspandidos-publications.com However, its structure has been used as a scaffold. A cyclic alkyl carbamate (B1207046) derived from eseroline was found to be a highly selective and effective AChE inhibitor. nih.govspandidos-publications.comresearchgate.net

The recognition that complex diseases involve multiple pathological pathways has shifted focus towards MTDLs. nih.gov This approach aims to design single molecules that can interact with several biological targets simultaneously, potentially offering improved efficacy and better patient compliance compared to combination therapies. nih.govfrontiersin.org The physostigmine scaffold is being integrated into hybrid molecules. For instance, Ladostigil combines the carbamate moiety of rivastigmine (a physostigmine derivative) with the aminoindan structure of the monoamine oxidase (MAO)-B inhibitor rasagiline, creating a dual inhibitor of both cholinesterase and MAO. imrpress.comfrontiersin.org Other research has explored creating hybrids of tacrine (B349632) (another AChE inhibitor) with parts of other molecules like curcumin (B1669340) to target both cholinesterase activity and amyloid-beta aggregation. nih.gov

DerivativeKey FeatureReported FindingReference
PhenserineSelective AChE inhibitor with dual actionInhibits AChE and also reduces amyloid precursor protein (APP) production. spandidos-publications.comfrontiersin.org Less toxic than physostigmine with a long duration of action. nih.gov spandidos-publications.com, frontiersin.org, nih.gov
TolserineHighly selective AChE inhibitorDemonstrates 200-fold more selectivity for human AChE compared to BChE. spandidos-publications.com spandidos-publications.com
Eseroline-derived carbamateScaffold for selective inhibitorsA cyclic alkyl carbamate derivative was found to be a highly selective and potent AChE inhibitor. nih.govresearchgate.net researchgate.net, nih.gov
LadostigilMulti-Target Directed Ligand (MTDL)A dual inhibitor of cholinesterase and brain-selective monoamine oxidases (MAO) A and B. imrpress.comfrontiersin.org frontiersin.org, imrpress.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Physostigmine Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing research into physostigmine and its derivatives, providing a systems-level understanding of its biosynthesis, mechanisms of action, and therapeutic potential. acs.orgnih.gov These high-throughput methods allow for a comprehensive analysis of genes, proteins, and metabolites, uncovering complex biological networks. nih.govmdpi.com

Genomics: Genomic approaches have been instrumental in elucidating the natural production of physostigmine. Through genome mining, a biosynthetic gene cluster for physostigmine was identified. nih.gov This 8.5 kb cluster was found to encode eight proteins (PsmA-H), seven of which are essential for synthesizing physostigmine from its precursor, 5-hydroxytryptophan. nih.gov This discovery not only demystified the compound's natural synthesis but also opened the door for potential biotechnological production and the engineering of novel analogs. nih.gov

Proteomics: Proteomics, the large-scale study of proteins, has been used to investigate the cellular responses to cholinesterase inhibitors. In studies analyzing the effects of nerve agents, which share a mechanism of action with physostigmine, proteomics revealed significant changes in the expression of proteins related to cellular stress, protein folding, and cytoskeleton function in the brain. oup.com Another study on neural stem cells treated with pyridostigmine (B86062) (a physostigmine analog) identified differential expression of structural, nuclear, and metabolic proteins, including a decrease in ATP synthase subunit alpha, indicating that these compounds induce significant changes in cell structure and signaling. nih.gov A phosphoproteomic approach has also been proposed to identify the specific intracellular signaling pathways related to acetylcholine (B1216132) that could be targeted for therapeutic strategies in Alzheimer's disease. researchgate.net

Metabolomics: Metabolomics, which analyzes the complete set of small-molecule metabolites, has revealed new sources and potential applications for physostigmine. Non-targeted LC-MS/MS analysis of marine-derived actinomycetes from unique ocean ecosystems identified strains of Nocardiopsis that produce physostigmine derivatives. mdpi.comgeomar.de This highlights that the production of this alkaloid is not limited to plants. mdpi.com In another study, a metabolomics-based investigation of the Kigelia africana plant identified physostigmine as a potential new anticancer agent. nih.gov Further analysis suggested that physostigmine interacts with topoisomerase IIα, a target for cancer therapy. nih.gov

Omics FieldApplication in Physostigmine ResearchKey FindingReference
GenomicsBiosynthesis Pathway IdentificationIdentified an 8.5 kb gene cluster (PsmA-H) responsible for physostigmine synthesis from 5-hydroxytryptophan. nih.gov nih.gov
ProteomicsMechanism of Action StudiesRevealed changes in proteins involved in cellular stress, metabolism, and cytoskeletal structure in response to cholinesterase inhibitors. oup.comnih.gov nih.gov, oup.com
MetabolomicsDiscovery of New Sources and ApplicationsIdentified physostigmine derivatives from marine actinomycetes and pinpointed physostigmine as a potential anticancer agent from a plant extract. mdpi.comnih.gov nih.gov, mdpi.com

Exploration of Physostigmine's Role in Rare Neurological Conditions (Mechanistic Insights)

While much of the focus on physostigmine has been on Alzheimer's disease and glaucoma, its application in other, sometimes rarer, neurological conditions provides valuable mechanistic insights that could be extrapolated to new therapeutic areas. nih.govnih.govresearchgate.net The compound's ability to modulate the cholinergic system can have profound effects on conditions characterized by neuromuscular or central nervous system dysfunction.

One of the classic uses for physostigmine analogs is in the treatment of myasthenia gravis, a rare autoimmune disease where antibodies block or destroy nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle weakness. researchgate.netdrugbank.com Synthetic derivatives like neostigmine (B1678181) and pyridostigmine, which are structurally related to physostigmine, are used to increase the amount of acetylcholine available in the synapse, thereby improving neuromuscular transmission and muscle tone. researchgate.netdrugbank.com Unlike physostigmine, neostigmine does not readily cross the blood-brain barrier, which confines its effects primarily to the periphery, making it suitable for this application. drugbank.com

The study of physostigmine's side effects has also yielded mechanistic clues. In a clinical trial, physostigmine induced myoclonus (sudden, involuntary muscle jerks) in two patients with Alzheimer's disease who had not previously exhibited this symptom. nih.gov The researchers hypothesized that in these patients, who likely had a depleted number of cholinergic receptors, physostigmine treatment led to a reduced sensitivity of the remaining muscarinic receptors. nih.gov This change, in turn, may have altered the delicate balance and interaction between the cholinergic system and other neurotransmitter systems, such as the serotoninergic or dopaminergic pathways, leading to the myoclonic events. nih.gov This observation underscores the complex interplay between different neurotransmitter systems and suggests that the effects of physostigmine are not solely confined to cholinergic enhancement but involve a broader network modulation.

Furthermore, physostigmine's ability to reverse central anticholinergic syndrome caused by poisoning from various drugs, including phenothiazines and tricyclic antidepressants, highlights its potent effects on the central nervous system. nih.govtaylorandfrancis.com Its capacity to cross the blood-brain barrier and counteract delirium and other neurological manifestations of toxicity demonstrates its powerful role in restoring central cholinergic function. taylorandfrancis.com Understanding the precise mechanisms behind this reversal could provide a framework for developing treatments for other conditions involving central cholinergic deficits.

Challenges and Opportunities in Physostigmine Scaffold-Based Drug Discovery and Development (Preclinical Focus)

The development of drugs based on the physostigmine scaffold is a field rich with both significant challenges and compelling opportunities. The natural alkaloid itself presents a classic drug development dilemma: potent biological activity offset by a challenging pharmacokinetic and safety profile. nih.govspandidos-publications.com These hurdles, however, have become the primary drivers of innovation in the preclinical space.

Challenges: The primary challenges associated with physostigmine that have limited its therapeutic use are well-documented:

Poor Pharmacokinetics: Physostigmine has a very short biological half-life, requiring frequent administration to maintain therapeutic levels. spandidos-publications.comnih.gov

Narrow Therapeutic Index: The dose at which physostigmine is effective is very close to the dose at which it causes significant side effects, making it difficult to use safely. spandidos-publications.comfrontiersin.org

Blood-Brain Barrier Permeability: While its ability to cross the blood-brain barrier is useful for central nervous system disorders, it also contributes to central side effects. nih.govspandidos-publications.com Conversely, for peripheral conditions, this property is undesirable. drugbank.com

Lack of Target Selectivity: Physostigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which can lead to a wider range of side effects. nih.gov

Opportunities: These challenges have created numerous opportunities for medicinal chemists and pharmacologists to design superior molecules based on the physostigmine template.

Multi-Target Directed Ligands (MTDLs): For complex diseases like Alzheimer's, the "one-drug, one-target" paradigm has proven insufficient. nih.gov This has opened the door for designing MTDLs that can simultaneously modulate multiple pathways. The physostigmine scaffold is an attractive starting point for creating hybrid molecules, such as Ladostigil (targeting cholinesterase and MAO) or potential hybrids with compounds that inhibit Aβ aggregation. imrpress.comnih.govfrontiersin.org This approach offers the potential for synergistic efficacy.

Exploring New Therapeutic Areas: The discovery of physostigmine's interaction with novel targets like ryanodine receptors and its potential as an anticancer agent by targeting topoisomerase IIα opens up entirely new, unexplored therapeutic avenues beyond its traditional use in cholinergic disorders. nih.govnih.gov Preclinical investigation into these new mechanisms could reposition physostigmine-based compounds for conditions like chronic pain or oncology.

Leveraging Omics for Rational Design: The integration of genomics, proteomics, and metabolomics provides powerful tools for future drug discovery. researchgate.net By understanding the genetic basis of physostigmine biosynthesis, the protein networks it modulates, and its metabolic fate, researchers can more rationally design novel compounds with desired properties and predict their biological effects, accelerating the preclinical development process. nih.govoup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.